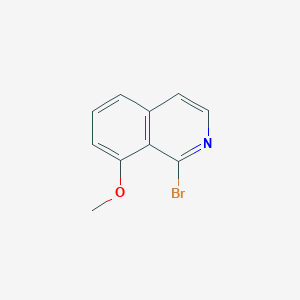

1-Bromo-8-methoxyisoquinoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-8-methoxyisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-8-4-2-3-7-5-6-12-10(11)9(7)8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAEDWVLWLKIXEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=NC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368535-26-5 | |

| Record name | 1-bromo-8-methoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 8 Methoxyisoquinoline and Analogues

Classical and Modern Approaches to Isoquinoline (B145761) Ring Formation

The formation of the isoquinoline skeleton is a well-established area of organic synthesis, with several named reactions forming the classical foundation. These are complemented by newer, often more efficient, catalytic methods.

The Pomeranz-Fritsch reaction is a key method for isoquinoline synthesis, typically involving the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.org A significant modification by Jackson has been applied to synthesize related structures, such as 8-bromo-7-methoxyisoquinoline (B1626704). semanticscholar.orgumich.edu This approach starts from a substituted benzaldehyde (B42025), for instance, 2-bromo-3-methoxybenzaldehyde, which is reacted with an aminoacetal. semanticscholar.org

The general pathway involves the reaction of a benzaldehyde with 2,2-dimethoxyethanamine to form a Schiff base. This intermediate is then reduced and protected, often as a tosylamide, before undergoing cyclization. semanticscholar.org While the classic Pomeranz-Fritsch reaction can suffer from low yields, especially with certain substitution patterns, modifications can improve efficiency. researchgate.net For example, 8-methoxyisoquinoline (B155747) has been synthesized in 65% yield using a modified Pomeranz-Fritsch approach. sci-hub.se

A notable challenge in some Pomeranz-Fritsch syntheses is the potential for dimerization or the formation of unexpected byproducts. For instance, the synthesis of 8-bromo-7-methoxyisoquinoline was accompanied by the formation of a complex dimer, 8-bromo-3-(8-bromo-7-methoxyisoquinolin-4-yl)-1,2,3,4-tetrahydro-7-methoxy-2-(4-methylphenylsulfonyl)isoquinoline. semanticscholar.orgumich.eduresearchgate.net

Table 1: Examples of Pomeranz-Fritsch Type Syntheses for Methoxyisoquinoline Analogues

| Starting Material | Product | Key Reagents/Conditions | Notes | Reference |

| 2-Bromo-3-methoxybenzaldehyde | 8-Bromo-7-methoxyisoquinoline | 1. 2,2-Dimethoxyethanamine2. NaBH₄3. TsCl, Pyridine4. Acid Cyclization | Jackson's Modification. Dimer byproduct observed. | semanticscholar.org, umich.edu |

| 7-Methoxy-8-nitroisoquinoline | 8-Bromo-7-methoxyisoquinoline | 1. Nitro group reduction2. Diazotization3. Sandmeyer reaction | Alternative to ring synthesis, starting from a pre-formed isoquinoline. | semanticscholar.org |

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides, which can then be oxidized to the corresponding isoquinoline. wikipedia.org This reaction typically employs dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) under acidic conditions. wikipedia.org

This methodology has been successfully used to prepare a variety of substituted isoquinolines. For example, it is a key step in the general synthesis of 7,8-dioxygenated 1-benzyl-1,2,3,4-tetrahydroisoquinolines. rsc.orgrsc.org The process involves the condensation of a phenethylamine (B48288) derivative with a phenylacetyl chloride to form an amide, which is then cyclized. rsc.orgrsc.org The resulting dihydroisoquinoline is typically reduced (e.g., with NaBH₄) to the tetrahydroisoquinoline. uni-regensburg.de

The reaction is particularly effective for arenes that are electron-rich, facilitating the electrophilic aromatic substitution step of the cyclization. wikipedia.org The presence of methoxy (B1213986) groups on the phenethylamine precursor, as would be required for 8-methoxyisoquinoline synthesis, activates the ring towards this cyclization.

Table 2: Application of the Bischler-Napieralski Reaction in Synthesizing Isoquinoline Precursors

| Amide Precursor | Product Type | Reagents | Notes | Reference |

| Phenolic bromo-amides | 1-Benzyl-5-bromo-1,2,3,4-tetrahydro-8-hydroxy-7-methoxyisoquinolines | 1. POCl₃ (or other dehydrating agent)2. NaBH₄ | The initial product is a dihydroisoquinoline, which is subsequently reduced. | rsc.org, rsc.org |

| (Bromo-methoxyphenyl)-[2-(methoxyphenyl)-ethyl]acetamides | Methoxy-indolo[2,1-a]isoquinolines | 1. POCl₃ in CH₃CN2. NaBH₄3. Further cyclization/dehydrogenation | Demonstrates a multi-step synthesis initiated by a Bischler-Napieralski reaction. | uni-regensburg.de |

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.org This reaction is fundamental to the biosynthesis of many isoquinoline alkaloids and has been widely adapted for laboratory synthesis. wikipedia.orgacs.org

The reaction's success is highly dependent on the nucleophilicity of the aromatic ring. While electron-rich systems like indoles react under mild conditions, less nucleophilic rings, such as a methoxy-substituted benzene (B151609) ring, often require harsher conditions, including strong acids and heat. wikipedia.org The key intermediate is an electrophilic iminium ion, which undergoes intramolecular attack by the aryl ring. wikipedia.org

Adaptations have been developed to synthesize specific analogues. For instance, a solvent-directed Pictet-Spengler reaction was employed in the total synthesis of protoberberines containing a 7,8-dioxygenated tetrahydroisoquinoline core. acs.org This highlights the reaction's utility in creating the specific substitution pattern relevant to 8-methoxyisoquinoline analogues.

Beyond the classical named reactions, several modern strategies for isoquinoline synthesis have emerged, often featuring higher efficiency and milder conditions. These include:

Metal-Catalyzed Cyclizations: Rhodium(III)-catalyzed cascade C-H activation/cyclization reactions have been developed to access isoquinoline derivatives.

Radical Cyclizations: Photocatalytic and electrochemical methods can generate radicals that undergo cyclization to form isoquinoline-1,3-diones and related structures.

Enamide Cyclization: Strategies involving the cyclization of enamides have proven effective for constructing various N-heterocycles, including isoquinoline-based alkaloid cores.

These newer methods provide alternative pathways that can offer different substrate scopes and functional group tolerances compared to the classical approaches.

Targeted Functionalization Strategies for Bromination and Methoxylation

The synthesis of 1-bromo-8-methoxyisoquinoline requires the specific placement of bromo and methoxy groups. This can be achieved either by using pre-functionalized starting materials in a cyclization reaction or by functionalizing the isoquinoline core after its formation.

Achieving regioselectivity in the bromination of an isoquinoline ring is critical. The position of bromination is directed by the electronic properties of the existing substituents and the reaction conditions. The methoxy group at the C-8 position is an ortho-, para-director and strongly activating.

Direct bromination of 8-methoxyquinoline (B1362559) with molecular bromine has been shown to be highly regioselective. Research on the bromination of 8-substituted quinolines demonstrated that 8-methoxyquinoline furnishes 5-bromo-8-methoxyquinoline (B186703) as the sole product. researchgate.net This indicates a strong directing effect of the C-8 methoxy group to the C-5 position (para). To achieve bromination at the C-1 position, a different strategy is required, as direct electrophilic substitution is unlikely to occur at this position.

Alternative strategies for targeted bromination include:

Metalation followed by Halogenation: Regioselective metalation at C-1, for example using the Knochel-Hauser base (TMPMgCl·LiCl), followed by quenching with a bromine source (like I₂ followed by a subsequent conversion) can introduce a halogen at the desired position. rsc.org

Sandmeyer Reaction: As mentioned previously, an amino group can be introduced and then converted to a bromo group via a diazonium salt, providing a non-direct method for bromination. semanticscholar.org

Iron(III)-Catalyzed Halogenation: For related systems like 8-amidoquinolines, iron(III)-catalyzed methods have been developed for highly regioselective halogenation at the C-5 position in water, suggesting that catalytic methods can offer high control. mdpi.com

Introduction of Methoxy Group in Bromoisoquinoline Precursors

The introduction of a methoxy group onto a bromoisoquinoline scaffold can be approached either by functionalizing a pre-formed bromoisoquinoline or by incorporating the methoxy group into a precursor prior to the isoquinoline ring formation. One established strategy involves the Pomeranz-Fritsch ring synthesis, modified by Jackson, which has been successfully used to prepare isomers like 8-bromo-7-methoxyisoquinoline. semanticscholar.orgresearchgate.net This approach begins with a precursor that already contains both the bromo and methoxy substituents, such as 2-bromo-3-methoxybenzaldehyde. semanticscholar.org

Another general method is the direct alkoxylation of an existing heteroaromatic ring. Palladium-catalyzed C-H activation provides a modern route for the ortho-alkoxylation of various aromatic compounds, including anilides and phenylglycine derivatives, which are precursors to nitrogen-containing heterocycles. researchgate.netmdpi.com This type of reaction could theoretically be applied to a bromoisoquinoline core to introduce a methoxy group, although the regioselectivity would be a critical factor to control. Nucleophilic aromatic substitution of a suitable leaving group (e.g., a nitro group or another halogen) with sodium methoxide (B1231860) is also a classical and viable strategy for introducing a methoxy group.

Multi-Step Synthetic Sequences to Access this compound

Constructing the this compound molecule typically involves sophisticated multi-step synthetic pathways that allow for precise placement of the substituents on the heterocyclic core.

A common and powerful strategy involves the elaboration of highly functionalized precursors that are then cyclized to form the target isoquinoline ring. The Pomeranz-Fritsch synthesis is a prime example of this approach. For the synthesis of the related 8-bromo-7-methoxyisoquinoline, the sequence starts with 2-bromobenzaldehyde, which is reacted with 2,2-dimethoxyethanamine to form a Schiff base. semanticscholar.org This intermediate is then reduced using sodium borohydride (B1222165) to a secondary amine-acetal. To facilitate the subsequent cyclization, the amine is derivatized by converting it into a tosylamide using p-toluenesulfonyl chloride. semanticscholar.org This derivatization makes the nitrogen atom less basic and activates the system for the acid-catalyzed ring closure, which is typically achieved using strong acids like polyphosphoric acid or a mixture of P₂O₅ in sulfuric acid, to yield the final substituted isoquinoline. semanticscholar.org

Another versatile method involves the condensation of lithiated o-tolualdehyde tert-butylimine anions with nitriles. nih.gov This formal [4+2] cycloaddition assembles the isoquinoline core from multiple components in a single operation, allowing for the creation of polysubstituted products. Derivatization of the initial precursors, such as using halogenated o-tolualdehydes, enables the synthesis of various halogenated isoquinolines. nih.gov

An alternative to building the ring from pre-functionalized parts is the sequential functionalization of the isoquinoline nucleus itself or a late-stage intermediate. This involves separate, ordered steps of halogenation and alkoxylation. For instance, the synthesis of 5-bromo-8-methoxyisoquinoline (B1526008) has been achieved by the direct bromination of 8-methoxyisoquinoline using bromine in a nitrobenzene (B124822) solvent. smolecule.com This demonstrates the feasibility of introducing a bromine atom onto a pre-existing methoxyisoquinoline skeleton.

Conversely, palladium-catalyzed reactions can be employed to first introduce a halogen and then an alkoxy group, or vice-versa. Palladium-catalyzed C-H functionalization can achieve ortho-halogenation and ortho-alkoxylation on suitable substrates. mdpi.com Furthermore, palladium-catalyzed annulations of 2-alkynylbenzyl azides have been developed to selectively produce 4-bromoisoquinolines and 4-bromoisoquinolin-1(2H)-ones. researchgate.net The bromine atom is introduced during the cyclization step from a bromine source like copper(II) bromide (CuBr₂), making the methodology attractive for further synthetic diversification. researchgate.net Following such a sequence, the methoxy group could be introduced in a subsequent step.

Optimization of Reaction Conditions and Yields

The successful synthesis of complex molecules like this compound is highly dependent on the optimization of reaction conditions. Historically guided by chemical intuition, this process is increasingly benefiting from high-throughput experimentation and machine learning algorithms to navigate the complex interplay of variables such as catalysts, solvents, temperature, and reagents. beilstein-journals.orgbeilstein-journals.org

Transition-metal catalysis is central to many modern isoquinoline syntheses, offering high efficiency and control over regioselectivity. Palladium-based catalysts are particularly prominent.

Palladium Catalysts : For the α-arylation of ketones to form isoquinoline precursors, catalyst systems such as (DtBPF)PdCl₂ and PdCl₂(Amphos)₂ have proven effective. pnas.org In aminocarbonylation reactions to form isoquinoline-1-carboxamides, the choice of ligand is crucial; simple amines react well with a Pd(OAc)₂/PPh₃ system, whereas less reactive amines require a bidentate ligand like XantPhos to achieve high conversion. mdpi.com The synthesis of 4-bromoisoquinolines has been achieved using a PdBr₂ catalyst in conjunction with CuBr₂ as a bromine source. researchgate.netgoogle.com

Other Metal Catalysts : Beyond palladium, other transition metals are also effective. Cobalt catalysts have been used for the oxidative annulation of benzylamides with alkynes to synthesize isoquinolines, using picolinamide (B142947) as a traceless directing group. bohrium.com Rhodium(III) catalysts are employed for the cyclization of aryl ketoximes and internal alkynes. researchgate.net Copper(I) iodide has been used to catalyze the coupling of 2-halobenzylamines with β-keto esters to produce substituted isoquinolines. organic-chemistry.org

Table 1: Selected Catalyst Systems in the Synthesis of Isoquinoline Derivatives

| Catalyst System | Reaction Type | Substrates | Notes | Reference(s) |

|---|---|---|---|---|

| Pd(OAc)₂ / XantPhos | Aminocarbonylation | 1-Iodoisoquinoline, Aromatic amines | Bidentate ligand needed for less reactive amines. | mdpi.com |

| PdCl₂(Amphos)₂ | α-Arylation | Ketones, Aryl bromides | Leads to key dicarbonyl intermediates for cyclization. | pnas.org |

| PdBr₂ / CuBr₂ | Halopalladation-Cyclization | 2-Alkynylbenzyl azides | Selectively produces 4-bromoisoquinolines. | researchgate.net |

| [{RuCl₂(p-cymene)}₂] / NaOAc | Cyclization | Aromatic ketoximes, Alkynes | Good to excellent yields for isoquinoline derivatives. | organic-chemistry.org |

| Co(OAc)₂ / KPF₆ | Oxidative Annulation | Benzylamides, Alkynes | Uses picolinamide as a traceless directing group. | bohrium.com |

| CuI / K₂CO₃ | Coupling-Cyclization | 2-Halobenzylamines, β-Keto esters | Smooth dehydrogenation under air to afford isoquinolines. | organic-chemistry.org |

The choice of solvent is a critical parameter that can dramatically influence reaction yield, selectivity, and rate. The effect of the reaction medium is a key consideration during the optimization of synthetic routes.

In the palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline, N,N-Dimethylformamide (DMF) is a conventional solvent, but biomass-derived solvents such as gamma-Valerolactone (GVL) and ethyl levulinate have been investigated as greener alternatives, showing comparable reactivity in many cases. mdpi.com For the synthesis of isoquinoline N-oxides via oxidative cyclization, the non-nucleophilic, fluorinated solvent 2,2,2-trifluoroethanol (B45653) (TFE) was found to be superior, providing excellent yields where other solvents were less effective. acs.org In a study on the N-functionalization of tautomerizable heterocycles, the product yield showed a strong dependency on the solvent, with yields of 0% in acetonitrile, 48% in 1,2-dichloroethane, and 70% in chloroform, highlighting the profound impact of the reaction medium. researchgate.net In the Pomeranz-Fritsch synthesis of 8-bromo-7-methoxyisoquinoline, the cyclization of the tosylamide precursor is conducted in dry toluene (B28343) with p-toluenesulfonic acid as a catalyst. semanticscholar.org

Table 2: Influence of Solvents on Isoquinoline Synthesis Reactions

| Reaction Type | Solvent(s) | Observation | Reference(s) |

|---|---|---|---|

| Pd-catalyzed Aminocarbonylation | DMF, GVL, Ethyl Levulinate | Biomass-derived solvents (GVL, EtLev) are feasible alternatives to conventional DMF. | mdpi.com |

| Oxidative Cyclization | 2,2,2-Trifluoroethanol (TFE) | TFE gave an excellent 92% yield, superior to other tested solvents. | acs.org |

| N-Functionalization | Acetonitrile, 1,2-Dichloroethane, Chloroform | Yield was highly solvent-dependent: 0% (MeCN), 48% (DCE), 70% (CHCl₃). | researchgate.net |

| Pomeranz-Fritsch Cyclization | Toluene | Dry toluene is the medium for the acid-catalyzed ring closure step. | semanticscholar.org |

| Bromination of Methoxyisoquinoline | Nitrobenzene | Used as the solvent for the electrophilic bromination reaction. | smolecule.com |

Temperature and Pressure Control

The regulation of temperature and pressure is a fundamental aspect of synthesizing this compound and its analogues, profoundly influencing reaction rates, yields, and the formation of byproducts. Specific thermal conditions are often dictated by the thermodynamic and kinetic profiles of the reaction steps, from the initial formation of intermediates to the final cyclization and functionalization processes.

In the synthesis of brominated isoquinolines, temperature control is particularly critical for achieving regioselectivity. For instance, in the synthesis of 5-bromoisoquinoline, careful management of temperature is essential to suppress the formation of the undesired 8-bromo isomer, which is challenging to separate from the final product. Many steps in the synthesis of substituted isoquinolines require sub-ambient temperatures to control reactivity and prevent side reactions. The formation of a 1-carbanion intermediate, a key step for introducing substituents at the C-1 position, is typically conducted at very low temperatures, such as -78°C in an ether solvent like tetrahydrofuran (B95107). google.com This low temperature stabilizes the highly reactive organometallic intermediate. Similarly, other reactions may be performed at temperatures of -10°C or below 0°C. google.com

Bromination reactions themselves are also highly temperature-dependent. The bromination of certain isoquinoline precursors to yield a tribrominated product is conducted within a temperature range of -25°C to +25°C. google.com For post-synthesis modifications, such as introducing a carbon chain onto the bromo-substituted position via a Sonogashira coupling, reactions may be heated. For example, the reaction of 8-bromo-7-methoxyisoquinoline with 1-hexyne (B1330390) is performed at 80°C overnight. semanticscholar.org

Pressure control is typically managed by conducting reactions under a neutral atmosphere, such as nitrogen or argon. google.com This is especially important for reactions involving air- or moisture-sensitive reagents, like organolithiums or strong bases, and helps to prevent oxidation and other unwanted side reactions, ensuring the integrity of the desired product. google.com The evaporation of liquid ammonia (B1221849) can also be used to control the temperature at approximately -33°C until the evaporation is complete. google.com

| Reaction Step/Analogue | Temperature | Purpose | Reference |

|---|---|---|---|

| 1-Carbanion Intermediate Formation | -78 °C | Stabilize reactive intermediate | google.com |

| General Intermediate Step | -10 °C | Control reaction rate | google.com |

| Birch Reduction Quench | -33 °C | Controlled temperature during ammonia evaporation | google.com |

| Bromination | -25 °C to +25 °C | Control selectivity and prevent over-bromination | google.com |

| Sonogashira Coupling of 8-bromo-7-methoxyisoquinoline | 80 °C | Drive reaction to completion | semanticscholar.org |

Microwave-Assisted Synthesis

Microwave-assisted synthesis (MAS) has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods for the synthesis of heterocyclic compounds, including isoquinoline analogues. nih.gov This "green" chemistry approach is characterized by its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. nih.govpensoft.net The efficiency of MAS stems from the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating that minimizes thermal gradients and side product formation. cem.com

The application of microwave irradiation has proven highly effective in various synthetic steps leading to isoquinoline derivatives and related structures. For example, in the synthesis of 2-methylsulfonyl-1,2,3,4-tetrahydroisoquinolines, a reaction mixture is irradiated in a microwave reactor at 100°C with a power of 1200 watts, achieving maximum conversion in just 60 minutes. shd-pub.org.rs Similarly, the synthesis of an 8-oxygenated isoquinoline skeleton, a precursor for more complex molecules, was achieved by heating at 140°C using microwave assistance. lookchem.com Researchers noted that this method played a crucial role in improving the yield and significantly reducing the reaction time compared to traditional thermal methods. lookchem.com

The benefits of MAS are clearly illustrated when comparing it with conventional heating. In the synthesis of 4-phenyl-1,8-naphthalimide from 4-bromo-1,8-naphthalic anhydride, a related transformation involving a bromo-heterocycle, conventional heating required 24 to 48 hours to achieve yields of only 21-22%. mdpi.com In stark contrast, the microwave-assisted method at 60°C completed the reaction in 20 minutes and provided a much-improved yield of 54%. mdpi.com This demonstrates the potential of MAS to make the synthesis of compounds like this compound faster and more efficient.

| Reaction/Compound | Heating Method | Reaction Time | Yield | Temperature | Reference |

|---|---|---|---|---|---|

| Synthesis of 4-bromo-1,8-naphthalimide | Conventional (Reflux) | 24 - 48 hours | 21 - 22% | N/A (Reflux) | mdpi.com |

| Microwave | 20 minutes | 54% | 60 °C | mdpi.com | |

| Synthesis of Tetrahydroisoquinolines | Microwave | 60 minutes | N/A | 100 °C | shd-pub.org.rs |

| Synthesis of 8-Oxygenated Isoquinoline | Microwave | N/A (Reduced) | Improved | 140 °C | lookchem.com |

Reactivity and Chemical Transformations

Reactivity of the Bromine Moiety at Position 1

The bromine atom at the C1 position of the isoquinoline (B145761) ring is the primary site of reactivity, serving as a leaving group in several important transformations.

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing aryl halides. libretexts.orgpressbooks.pub In this type of reaction, a nucleophile replaces a leaving group on an aromatic ring. The mechanism typically involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.orgpressbooks.pub For SNAr to proceed efficiently, the aromatic ring is often activated by electron-withdrawing groups. pressbooks.pub In the context of 1-bromo-8-methoxyisoquinoline, the bromine atom can be displaced by various nucleophiles. For instance, phenols can act as nucleophiles in SNAr reactions with bromo-substituted heterocyclic compounds. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. gelisim.edu.tr this compound is an excellent substrate for these reactions, allowing for the introduction of a wide array of substituents at the C1 position.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organohalide. libretexts.orgwikipedia.org This reaction is valued for its mild conditions and the commercial availability of a diverse range of boronic acids and their esters. nih.gov The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. libretexts.org

In a typical application, this compound can be reacted with various aryl or heteroaryl boronic acids to produce 1-aryl-8-methoxyisoquinolines. These reactions are often carried out in the presence of a palladium catalyst, such as a palladacycle combined with a suitable ligand like CataCXium A, and a base like cesium carbonate in a solvent system such as dioxane/water. nih.gov

Table 1: Exemplary Conditions for Suzuki-Miyaura Cross-Coupling

| Reactant A | Reactant B | Catalyst System | Base | Solvent | Temperature (°C) |

| This compound | Arylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 80-100 |

| This compound | Heteroarylboronic acid | XPhosPdG2 / XPhos | Cs₂CO₃ | 2-MeTHF | 80 |

| Aryl Triflate | (RO)₂BB(OR)₂ | PdCl₂(dppf) / dppf | KOAc | Dioxane | 80 |

This table presents a generalized summary of conditions reported for Suzuki-Miyaura reactions. Specific conditions may vary based on the exact substrates used. nih.govnih.govresearchgate.netrsc.org

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org The reaction typically proceeds with trans selectivity. organic-chemistry.org The mechanism involves the oxidative addition of the halide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org This reaction has been applied to the synthesis of various substituted isoquinolines. researchgate.netresearchgate.net For example, this compound can be coupled with alkenes like n-butyl acrylate (B77674) to introduce a vinyl group at the C1 position.

Table 2: General Conditions for the Heck Reaction

| Aryl Halide Substrate | Alkene Partner | Catalyst | Base | Solvent |

| This compound | Activated Alkene | Pd(OAc)₂ | Et₃N | DMF |

| Aryl Bromide | n-Butyl Acrylate | Palladium/Phosphine-Imidazolium Salt | N/A | N/A |

| Aryl Halide | Vinyl Ether | Phosphine-Free Pd Complex | N/A | Water |

This table provides representative conditions for the Heck reaction. organic-chemistry.org

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgnih.gov The reactivity of the halide in this reaction generally follows the order I > Br > Cl. wikipedia.org The Sonogashira reaction is instrumental in synthesizing arylalkynes and conjugated enynes. nih.govlibretexts.org this compound can be coupled with various terminal alkynes to yield 1-alkynyl-8-methoxyisoquinoline derivatives.

Table 3: Typical Sonogashira Coupling Reaction Parameters

| Halide Substrate | Alkyne Partner | Palladium Catalyst | Co-catalyst | Base | Solvent |

| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF |

| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Benzene (B151609) |

| Aryl Bromide | Phenylacetylene | Dipyrimidyl-palladium complex | None | N-Butylamine | THF |

This table outlines common conditions for the Sonogashira coupling. organic-chemistry.orgwikipedia.orglibretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org The catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) catalyst, association of the amine, deprotonation, and finally reductive elimination to form the C-N bond. wikipedia.org The development of various phosphine (B1218219) ligands, such as BINAP and DPPF, has significantly expanded the scope of this reaction to include a wide range of amines and aryl halides. nih.gov this compound can undergo Buchwald-Hartwig amination with primary or secondary amines to produce 1-amino-8-methoxyisoquinoline derivatives.

Table 4: Representative Buchwald-Hartwig Amination Conditions

| Aryl Halide | Amine | Catalyst System | Base | Solvent |

| This compound | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene (B28343) |

| Aryl Triflate | Primary Amine | Pd(OAc)₂ / DPPF | K₃PO₄ | 1,4-Dioxane |

| Aryl Chloride | Primary Amine | Pd(OAc)₂ / Biaryl Phosphine Ligand | Cs₂CO₃ | Toluene |

This table summarizes typical conditions for the Buchwald-Hartwig amination. nih.govwikipedia.org

Magnesium-Halogen Exchange and Related Organometallic Reactions

The bromine atom at the C-1 position of the isoquinoline ring is susceptible to metal-halogen exchange, a common strategy for forming organometallic reagents. This transformation converts the electrophilic carbon atom of the C-Br bond into a highly nucleophilic carbon-metal bond.

The most prominent example is the formation of a Grignard reagent. leah4sci.comwikipedia.org By treating this compound with magnesium metal in an etheral solvent like tetrahydrofuran (B95107) (THF), a magnesium-halogen exchange occurs. leah4sci.comwikipedia.org This process involves the insertion of magnesium between the carbon and bromine atoms, yielding the corresponding Grignard reagent, 8-methoxyisoquinolin-1-ylmagnesium bromide. youtube.com This newly formed organomagnesium compound is a potent nucleophile, capable of reacting with a wide array of electrophiles to create new carbon-carbon bonds.

Beyond Grignard reagents, other organometallic species can be generated. For instance, lithiation can be achieved through metal-halogen exchange using organolithium reagents like butyllithium (B86547) (BuLi), typically at low temperatures to prevent competing nucleophilic addition to the isoquinoline ring. iust.ac.irthieme-connect.de The resulting 1-lithio-8-methoxyisoquinoline is another powerful nucleophile. A reported strategy for the direct metalation of alkoxy-substituted isoquinolines at the C-1 position utilizes the Knochel–Hauser base (TMPMgCl·LiCl), which can generate the magnesiated intermediate. beilstein-journals.org This intermediate can then be used in subsequent reactions, such as transmetalation with zinc chloride (ZnCl₂) to form a zincated isoquinoline, which is suitable for Negishi cross-coupling reactions. beilstein-journals.org

These organometallic intermediates are pivotal in synthetic chemistry, enabling the introduction of various substituents at the C-1 position of the isoquinoline core.

Table 1: Organometallic Reactions of this compound

| Reaction | Reagent | Intermediate Formed | Solvent |

|---|---|---|---|

| Grignard Formation | Magnesium (Mg) | 8-Methoxyisoquinolin-1-ylmagnesium bromide | Tetrahydrofuran (THF) or Diethyl ether |

| Lithiation | Butyllithium (BuLi) | 1-Lithio-8-methoxyisoquinoline | Tetrahydrofuran (THF) |

| Magnesiation | TMPMgCl·LiCl | 1-Magnesio-8-methoxyisoquinoline | Tetrahydrofuran (THF) |

Reactivity of the Methoxy (B1213986) Moiety at Position 8

The methoxy group at the C-8 position significantly influences the molecule's reactivity, both through its own chemical transformations and its electronic effects on the aromatic system.

The methoxy group, an ether, can be cleaved to reveal a hydroxyl group, a process known as demethylation. This transformation is crucial for synthesizing hydroxyisoquinoline derivatives, which are common motifs in natural products and pharmaceuticals. Standard reagents for ether cleavage, such as strong protic acids (e.g., hydrobromic acid) or Lewis acids (e.g., boron tribromide, BBr₃), can be employed. For example, selective demethylation of a related bromo-methoxyisoquinoline derivative has been achieved using BBr₃ to yield a dihydroxy intermediate. In the context of polycyclic aromatic alkaloid synthesis, the hydrolysis of a methoxy group at C-6 of an isoquinoline system has been observed during Friedel–Crafts-type cyclizations using polyphosphoric acid. beilstein-journals.org

The 8-methoxy group is an electron-donating group, which activates the benzene portion of the isoquinoline ring towards electrophilic aromatic substitution. It directs incoming electrophiles primarily to the ortho and para positions. In the case of 8-methoxyisoquinoline (B155747), the ortho positions are C-7 and the peri-position C-1, while the para position is C-5. The directing effect of methoxy groups is well-established in isoquinoline chemistry. whiterose.ac.uk For instance, in the metalation of 2-(3-methoxyphenyl)ethylamine derivatives, the methoxy group directs lithiation to the ortho position. semanticscholar.orgresearchgate.net The presence of the methoxy group can also influence the regioselectivity of C-H activation reactions, a modern tool for functionalizing aromatic rings. acs.orgnih.govpkusz.edu.cn While the C-1 position is already substituted with bromine, the activating effect of the 8-methoxy group would make positions C-5 and C-7 more susceptible to electrophilic attack compared to an unsubstituted isoquinoline.

Transformations of the Isoquinoline Core

The fused aromatic ring system of this compound can undergo reactions that alter its degree of saturation or introduce new functionalities through oxidation.

The isoquinoline ring can be partially or fully reduced. Catalytic hydrogenation is a common method for this transformation. shahucollegelatur.org.in The conditions of the reduction determine which ring is preferentially reduced. iust.ac.ir Typically, reduction of the pyridine (B92270) ring occurs under milder conditions, for example, using tin and hydrochloric acid or through catalytic hydrogenation in an acidic medium, to yield a 1,2,3,4-tetrahydroisoquinoline. iust.ac.ir More forcing conditions, such as catalytic hydrogenation with a platinum catalyst, can lead to the reduction of both rings, resulting in a decahydroisoquinoline. Selective reduction of the benzene ring in isoquinolines can be achieved under specific conditions, such as using strong acid solutions. iust.ac.iracs.org The reduction of a nitro group on a bromo-nitroisoquinoline has been shown to be accompanied by the removal of the bromo substituent. nih.govresearchgate.net

Table 2: Reduction Products of the Isoquinoline Ring System

| Reagent/Conditions | Product Type | Reference |

|---|---|---|

| Tin, Hydrochloric Acid | 1,2,3,4-Tetrahydroisoquinoline | |

| H₂, Platinum Catalyst | Decahydroisoquinoline | |

| H₂, Catalytic, Acidic Medium | 1,2,3,4-Tetrahydroisoquinoline | shahucollegelatur.org.in |

| Strong Acid Solution | Benzene Ring Saturation | iust.ac.iracs.org |

Oxidative Transformations

Oxidation of the isoquinoline ring system is generally more difficult and can lead to ring cleavage under harsh conditions. pharmaguideline.com For instance, oxidation with alkaline potassium permanganate (B83412) can rupture the benzene ring to yield pyridine-3,4-dicarboxylic acid (cinchomeronic acid). However, milder and more controlled oxidative transformations are possible. Oxidation with peracetic acid can form the corresponding isoquinoline N-oxide. researchgate.netacs.org

Another significant oxidative reaction is oxidative demethylation, which can convert dimethoxyisoquinolines into isoquinolinequinones. thieme-connect.de Reagents like ammonium (B1175870) cerium(IV) nitrate (B79036) (CAN) or silver oxide are used for this purpose. thieme-connect.de For example, the oxidation of 6,7-dimethoxyisoquinoline (B95607) with CAN yields a mixture of the corresponding 5,8-dione and 7,8-dione. thieme-connect.de The Dess–Martin periodinane (DMP) has also been used as an oxidant to transform isoquinolines into isoquinolinone derivatives. mdpi.com These reactions highlight the potential for the isoquinoline core of this compound to be transformed into various oxidized products, including quinones and N-oxides, which are important structural motifs in medicinal chemistry.

N-Functionalization of the Isoquinoline Nitrogen

The nitrogen atom at the 2-position of the this compound ring possesses a lone pair of electrons, rendering it basic and nucleophilic. This electronic characteristic is the basis for a variety of N-functionalization reactions, including N-oxidation and the formation of quaternary isoquinolinium salts through N-alkylation or N-acylation. quimicaorganica.orglibretexts.org These transformations are pivotal not only for altering the electronic properties of the molecule but also for creating intermediates for further synthetic modifications.

N-Oxide Formation

The conversion of the isoquinoline nitrogen to an N-oxide is a common transformation achieved by reacting the parent heterocycle with an oxidizing agent, typically a peroxy acid such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. quimicaorganica.orgrsc.org This reaction enhances the reactivity of the isoquinoline ring, particularly towards electrophilic substitution. For this compound, this oxidation would yield this compound 2-oxide.

A general laboratory procedure involves dissolving the isoquinoline derivative in a suitable solvent like dichloromethane (B109758) (CH2Cl2) and treating it with mCPBA at room temperature. rsc.orgthieme-connect.de The reaction progress can be monitored, and upon completion, the product is isolated after a standard workup to neutralize the remaining acid. rsc.org

Table 1: Representative Reaction for N-Oxide Formation

| Substrate | Reagent | Conditions | Product | Expected Yield | Reference (Analogous Reaction) |

| This compound | meta-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane (CH2Cl2), Room Temperature | This compound 2-oxide | High | rsc.orgthieme-connect.de |

N-Alkylation and Isoquinolinium Salt Formation

The nucleophilic nitrogen of the isoquinoline ring readily reacts with alkyl halides and other alkylating agents to form quaternary N-alkylisoquinolinium salts. quimicaorganica.org This process not only introduces a substituent onto the nitrogen but also imparts a positive charge to the heterocyclic ring system, making it more susceptible to nucleophilic attack. Reactions are typically performed by treating the isoquinoline with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a suitable solvent.

Table 2: Representative N-Alkylation Reactions

| Substrate | Alkylating Agent | Conditions | Product | Reference (Analogous Reaction) |

| This compound | Methyl iodide | Acetonitrile or Dichloromethane, Room Temp. | 1-Bromo-8-methoxy-2-methylisoquinolinium iodide | quimicaorganica.orglibretexts.org |

| This compound | Benzyl bromide | Acetonitrile or DMF, Heat | 2-Benzyl-1-bromo-8-methoxyisoquinolinium bromide | quimicaorganica.orglibretexts.org |

| This compound | Phenacyl bromide | Benzene, Heat | 1-Bromo-8-methoxy-2-phenacylisoquinolinium bromide | google.com |

Advanced Structural and Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-bromo-8-methoxyisoquinoline, offering precise insights into the proton and carbon skeletons of the molecule.

Proton (¹H) NMR Chemical Shift Analysis

In the ¹H NMR spectrum of this compound, the protons exhibit distinct chemical shifts due to their unique electronic environments. The aromatic protons of the isoquinoline (B145761) ring system typically resonate in the downfield region, generally between δ 7.2 and 8.5 ppm. The methoxy (B1213986) group (-OCH₃) protons are observed as a sharp singlet further upfield, usually in the range of δ 3.8 to 4.0 ppm. The specific shifts and coupling patterns of the aromatic protons are crucial for confirming the substitution pattern.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 7.6 - 7.8 | d |

| H-4 | 7.3 - 7.5 | d |

| H-5 | 7.5 - 7.7 | t |

| H-6 | 7.1 - 7.3 | d |

| H-7 | 7.8 - 8.0 | d |

| -OCH₃ | 3.9 - 4.1 | s |

Note: Predicted values are based on typical ranges for similar isoquinoline structures and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on each carbon atom within the molecule. The carbon atom attached to the bromine (C-1) and the carbon bearing the methoxy group (C-8) show characteristic downfield shifts. Halogenated carbons like C-1 are typically found in the δ 120–140 ppm region. The remaining aromatic carbons appear within the expected range for isoquinoline systems, and the methoxy carbon resonates at a higher field.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 140 - 145 |

| C-3 | 120 - 125 |

| C-4 | 128 - 132 |

| C-4a | 125 - 130 |

| C-5 | 127 - 130 |

| C-6 | 115 - 120 |

| C-7 | 130 - 135 |

| C-8 | 155 - 160 |

| C-8a | 135 - 140 |

| -OCH₃ | 55 - 60 |

Note: Predicted values are based on typical ranges for similar isoquinoline structures and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms in this compound.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks between adjacent aromatic protons (e.g., H-3 and H-4, H-5 and H-6, H-6 and H-7), confirming their positions relative to one another. sdsu.eduemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the definitive assignment of each proton signal to its corresponding carbon atom. For example, the singlet of the methoxy protons would show a cross-peak with the methoxy carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. This can provide valuable information about the conformation and stereochemistry of the molecule. A key correlation would be expected between the methoxy protons and the H-7 proton, confirming their spatial proximity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the precise elemental formula of this compound, which is C₁₀H₈BrNO. molbase.comuni.lu The calculated monoisotopic mass is 236.97893 Da. uni.lu The presence of bromine is readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). semanticscholar.org

Tandem Mass Spectrometry for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a characteristic pattern of fragment ions. While specific fragmentation data for this compound is not widely published, general fragmentation patterns for similar compounds can be predicted. Common fragmentation pathways for aromatic compounds include the loss of small, stable molecules. libretexts.org For this compound, potential fragmentation could involve the loss of a methyl radical (•CH₃) from the methoxy group, or the loss of a bromine radical (•Br). Further fragmentation of the isoquinoline ring system would also be expected.

Infrared (IR) Spectroscopy

The isoquinoline ring system gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and heteroaromatic rings are expected to produce a series of sharp bands in the 1620-1450 cm⁻¹ region.

The methoxy group (-OCH₃) introduces strong, characteristic absorption bands. The asymmetric C-O-C stretching vibration is typically observed in the 1275-1200 cm⁻¹ range, while the symmetric C-O-C stretch appears around 1075-1020 cm⁻¹. The C-H stretching of the methyl group is expected around 2950 and 2850 cm⁻¹.

The carbon-bromine (C-Br) bond stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹. The presence of this halogen also influences the positions of other peaks through electronic and mass effects.

Based on these considerations, the predicted IR absorption bands for this compound are summarized in the table below.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Isoquinoline Ring |

| Aliphatic C-H Stretch | 2950 - 2850 | Methoxy Group |

| C=C and C=N Stretch | 1620 - 1450 | Isoquinoline Ring |

| Asymmetric C-O-C Stretch | 1275 - 1200 | Methoxy Group |

| Symmetric C-O-C Stretch | 1075 - 1020 | Methoxy Group |

| C-Br Stretch | 600 - 500 | Bromo Substituent |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insights into its conjugated systems. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The isoquinoline core of this compound is an extended π-conjugated system, which is expected to result in strong UV absorption.

Direct experimental UV-Vis spectral data for this compound is not available in the reviewed scientific literature. However, the spectrum can be predicted to show multiple absorption bands characteristic of the isoquinoline chromophore. These typically include a high-energy E-band, a p-band (also known as the β-band), and a lower-energy B-band (or α-band). cdnsciencepub.com The positions and intensities of these bands are influenced by the substituents. The methoxy group, an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths due to its electron-donating mesomeric effect. Conversely, the bromo group, also an auxochrome, can likewise induce a red shift. For a related compound, 4-bromo-1-ethoxyisoquinoline, a maximum absorption (λmax) is observed at approximately 270 nm. It is plausible that this compound would exhibit a similar UV-Vis profile.

The predicted UV-Vis absorption data, based on the general characteristics of substituted isoquinolines, are presented below.

| Band | Typical Wavelength (λmax) Range (nm) | Electronic Transition Type |

|---|---|---|

| E-band | ~220 - 250 | π → π |

| p-band (β-band) | ~270 - 300 | π → π |

| B-band (α-band) | ~300 - 350 | π → π* |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation.

As of the latest literature review, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, precise experimental data on its crystal system, space group, and unit cell dimensions are not available.

However, insights into the likely solid-state structure can be drawn from crystallographic data of closely related compounds. For instance, studies on other substituted isoquinoline and quinoline (B57606) derivatives reveal that the bicyclic ring system is generally planar. researchgate.net In the case of 5,7-Dibromo-8-methoxyquinoline, the quinoline ring system is nearly planar, and the crystal packing is influenced by C—H⋯O hydrogen bonds and π–π stacking interactions, with a centroid-to-centroid distance of 3.766 Å. researchgate.net It is highly probable that this compound would also adopt a planar conformation, with the methoxy group potentially showing a slight torsion angle relative to the aromatic ring. Intermolecular forces such as π–π stacking and weak hydrogen bonds involving the methoxy oxygen and nitrogen atom are expected to play a significant role in its crystal packing.

The table below presents hypothetical, yet expected, crystallographic parameters for this compound, by analogy with similar structures.

| Parameter | Expected Value / Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic (Common for such heterocycles) |

| Space Group | P2₁/c or similar centrosymmetric group |

| Molecular Conformation | Essentially planar isoquinoline ring |

| Key Intermolecular Interactions | π–π stacking, C–H···N/O interactions |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. For 1-bromo-8-methoxyisoquinoline, these calculations can reveal details about electron distribution, orbital energies, and molecular geometry, which collectively determine its chemical character.

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of molecules. A DFT analysis of this compound would typically be performed using a functional such as B3LYP or a more modern, range-separated functional, with a suitable basis set (e.g., 6-311++G(d,p)) to accurately account for the electronic effects of the bromine and methoxy (B1213986) substituents.

The analysis would focus on the distribution of electron density and the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electron Density Distribution: The electronegative bromine atom at the C1 position and the oxygen atom of the methoxy group at the C8 position are expected to significantly influence the electron density distribution across the isoquinoline (B145761) ring. The bromine atom would primarily exert a sigma-electron-withdrawing inductive effect (-I) and a pi-electron-donating resonance effect (+M). The methoxy group is a strong pi-donating group (+M) and also has a sigma-inductive withdrawing effect (-I). These competing effects would create a nuanced electron density map. A molecular electrostatic potential (MEP) map would likely show regions of negative potential (electron-rich) around the nitrogen atom and the oxygen atom of the methoxy group, making them susceptible to electrophilic attack or coordination with metal ions. Regions of positive potential (electron-poor) would be anticipated around the hydrogen atoms and potentially near the bromine atom, indicating sites for nucleophilic interaction.

Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the HOMO and LUMO are critical for predicting reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. For this compound, the HOMO is expected to be a π-orbital with significant contributions from the electron-rich isoquinoline ring, particularly influenced by the methoxy group. The LUMO is anticipated to be a π*-orbital, with its energy lowered by the electron-withdrawing nature of the bromine atom and the nitrogen atom in the ring. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Predicted Trends in Electronic Properties of this compound from DFT Analysis

| Property | Predicted Trend and Rationale |

| Dipole Moment | A significant dipole moment is expected due to the presence of the electronegative N, O, and Br atoms, leading to an asymmetric charge distribution. The vector sum of individual bond dipoles would result in a net molecular dipole. |

| HOMO Energy | The energy of the HOMO is expected to be relatively high due to the π-donating effect of the methoxy group, which would increase the molecule's propensity to act as an electron donor in reactions. |

| LUMO Energy | The energy of the LUMO is predicted to be relatively low due to the electron-withdrawing inductive effect of the bromine atom and the electronegativity of the nitrogen atom, enhancing its electrophilicity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The HOMO-LUMO gap is anticipated to be moderate. While the methoxy group raises the HOMO and the bromo group lowers the LUMO, the combined effect would determine the precise gap, which is crucial for its photochemical properties and overall reactivity. |

Computational methods, particularly DFT, can be employed to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them against a standard (e.g., tetramethylsilane).

¹³C NMR Chemical Shifts: The carbon chemical shifts are also highly dependent on the electronic environment. The carbon atom attached to the bromine (C1) would experience a downfield shift due to the halogen's electronegativity and heavy atom effect. The carbon atom bonded to the methoxy group (C8) would also be shifted downfield. The other aromatic carbons would have shifts determined by the combined inductive and resonance effects of the substituents.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Influencing Factors |

| C1 | - | ~145 | Direct attachment to electronegative Br and N. |

| C3 | ~7.8 | ~122 | Influence of ring nitrogen. |

| C4 | ~8.2 | ~135 | Influence of ring nitrogen and peri-interaction with the methoxy group. |

| C5 | ~7.5 | ~128 | Standard aromatic carbon. |

| C6 | ~7.2 | ~115 | Shielding effect from the adjacent methoxy group. |

| C7 | ~7.6 | ~129 | Influence of the methoxy group. |

| C8 | - | ~155 | Direct attachment to the electronegative oxygen of the methoxy group. |

| C8a | - | ~127 | Bridgehead carbon. |

| C4a | - | ~138 | Bridgehead carbon. |

| -OCH₃ | ~4.0 | ~56 | Protons and carbon of the methoxy group. |

Note: These are estimated values based on general principles and data for similar compounds. Actual experimental values may vary.

Reaction Mechanism Studies

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states.

For this compound, several reaction types could be computationally investigated. A prominent example is its participation in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, where the C-Br bond is functionalized.

A computational study of a Suzuki-Miyaura coupling, for instance, would involve modeling the key steps of the catalytic cycle:

Oxidative Addition: The initial step where the palladium(0) catalyst inserts into the C1-Br bond. Calculations would determine the activation energy for this step.

Transmetalation: The transfer of the organic group from the boronic acid (or its derivative) to the palladium center.

Reductive Elimination: The final step where the new C-C bond is formed, and the palladium(0) catalyst is regenerated.

By calculating the energies of all intermediates and transition states along the reaction coordinate, a complete energy profile of the reaction can be constructed, revealing the rate-determining step.

The transition state is the highest energy point on the minimum energy path between reactants and products. Its geometry and energy determine the activation barrier and, consequently, the reaction rate. Computational software can perform transition state searches to locate these critical structures.

For a reaction involving this compound, a transition state analysis would provide detailed geometric parameters, such as the lengths of the forming and breaking bonds. For example, in the oxidative addition step of a palladium-catalyzed reaction, the transition state would feature an elongated C1-Br bond and forming C1-Pd and Pd-Br bonds. Frequency calculations are crucial to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Conformation and Stereoelectronic Effects

The three-dimensional structure and the interplay of orbital interactions are crucial for a molecule's properties and reactivity.

The isoquinoline ring system is largely planar. The methoxy group attached to the C8 position, however, has a rotational degree of freedom around the C8-O bond. Computational studies would investigate the preferred orientation of the methyl group relative to the isoquinoline plane. The conformation is likely to be governed by a balance between steric hindrance with the hydrogen at the C7 position and potential stereoelectronic interactions.

Stereoelectronic effects arise from the interaction of electron orbitals, which are dependent on the spatial arrangement of atoms. In this compound, key stereoelectronic interactions would include:

Hyperconjugation: Interactions between filled and empty orbitals. For instance, the interaction of the lone pairs on the oxygen atom of the methoxy group with the antibonding π* orbitals of the aromatic ring is a significant stabilizing interaction that influences electron density and reactivity.

Anomeric-type Effects: While classic anomeric effects are defined for saturated heterocycles, analogous interactions can be considered here. The orientation of the methoxy group could be influenced by interactions between the oxygen lone pairs and the antibonding σ* orbital of the C8-C7 or C8-C8a bonds.

Electrostatic Interactions: The electrostatic repulsion or attraction between different parts of the molecule, such as the potential repulsion between the lone pairs of the nitrogen in the ring and the oxygen of the methoxy group, can influence the preferred conformation.

A conformational analysis, typically performed by scanning the potential energy surface along the dihedral angle of the C7-C8-O-CH₃ bond, would reveal the global minimum energy conformation and the rotational barriers, providing a deeper understanding of the molecule's structural dynamics.

Structure-Reactivity Relationships

The reactivity of the this compound molecule is intricately linked to the electronic and steric properties of its constituent atoms and functional groups. Computational and theoretical studies, often employing Density Functional Theory (DFT), provide valuable insights into these relationships, even when direct experimental data on this specific compound is limited. The interplay between the electron-withdrawing bromo group at the C1 position and the electron-donating methoxy group at the C8 position governs the molecule's behavior in chemical reactions.

The isoquinoline core itself possesses a unique reactivity profile. The pyridine (B92270) ring is generally electron-deficient and susceptible to nucleophilic attack, particularly at the C1 position. smolecule.com Conversely, the benzene (B151609) ring is more prone to electrophilic substitution. The presence of substituents significantly modulates this inherent reactivity.

Electronic Effects:

The bromine atom at the C1 position is an electronegative, electron-withdrawing group. This has several consequences for the reactivity of the molecule:

Increased Electrophilicity at C1: The inductive effect of the bromine atom polarizes the C1-Br bond, making the C1 carbon atom more electrophilic. This enhances its susceptibility to nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces the bromine atom. The intrinsic electrophilicity of the C1 position in isoquinolines is a known factor that can influence halide reactivity. researchgate.net

Influence on the Pyridine Ring: The electron-withdrawing nature of the bromine atom further deactivates the pyridine ring towards electrophilic attack.

The methoxy group at the C8 position, on the other hand, is an electron-donating group through resonance. Its effects include:

Increased Electron Density in the Benzene Ring: The methoxy group donates electron density to the benzene portion of the isoquinoline, activating it towards electrophilic aromatic substitution. The directing effect of the methoxy group would favor substitution at positions ortho and para to it, although steric hindrance from the fused pyridine ring is a crucial consideration.

Steric Effects:

The positioning of the substituents at C1 and C8 introduces significant steric considerations:

Peri-Interaction: The proximity of the bromo and methoxy groups in a peri-relationship (at positions 1 and 8) can lead to steric strain. This strain can influence the planarity of the molecule and the bond angles, which can, in turn, affect orbital overlap and reactivity.

Accessibility of Reaction Sites: The bromine atom at C1 is relatively exposed, facilitating its involvement in reactions like cross-coupling. However, the approach of bulky reagents to either the C1 or C8 positions might be hindered by the adjacent substituent. Studies on related 8-aryl-isoquinoline systems have highlighted the importance of steric characteristics in creating a confined active site, which can be leveraged in catalyst design. acs.orgnih.gov

Reactivity Predictions from Related Systems:

While specific computational data for this compound is not extensively available in the reviewed literature, studies on related substituted isoquinolines provide a basis for predicting its reactivity. For instance, the synthesis of various substituted isoquinolines often relies on palladium-catalyzed cross-coupling reactions, where a halogenated position is functionalized. nih.gov The bromine at C1 in this compound would be a prime site for such transformations.

Furthermore, the influence of substituents on the regioselectivity of reactions is a recurring theme. In the synthesis of substituted isoquinolines, both electronic and steric effects of existing groups dictate the position of incoming substituents. whiterose.ac.uk For example, in meta-substituted phenyl precursors to isoquinolines, steric effects can dominate over electronic effects in determining the regioselectivity of the cyclization. whiterose.ac.uk

The following table summarizes the observed reactivity of various substituted isoquinolines, illustrating the principles of structure-reactivity relationships.

| Compound Name | Substituents | Type of Reaction | Key Finding | Reference |

| 8-Bromo-1-methoxy-7-methylisoquinoline | 8-Br, 1-MeO, 7-Me | Nucleophilic Substitution, Electrophilic Aromatic Substitution | Bromine at position 8 can undergo nucleophilic substitution. Methoxy group can be involved in electrophilic aromatic substitution. | smolecule.com |

| 5-Amino-isoquinoline | 5-NH₂ | Oxidation | Oxidation with KMnO₄ affects only the benzene ring. | smolecule.com |

| 5-Nitro-isoquinoline | 5-NO₂ | Oxidation | Oxidation with KMnO₄ affects only the pyridine ring. | smolecule.com |

| 6-Bromo-1-chloro-7-methoxyisoquinoline | 6-Br, 1-Cl, 7-MeO | Electrophilic Aromatic Substitution, Cross-Coupling | The bromine at C6 and chlorine at C1 enhance electrophilic aromatic substitution at C5 and C8. The methoxy group at C7 directs coupling to C5. | |

| 8-Bromoisoquinoline | 8-Br | Cross-Coupling | Reacts with hex-1-yne in a coupling reaction. | semanticscholar.org |

| 1-Chloro-5-bromoisoquinoline | 1-Cl, 5-Br | Nucleophilic Substitution | The intrinsic electrophilicity of C1 is sufficient to override the usual Ar-Br > Ar-Cl reactivity order. | researchgate.net |

Applications in Organic Synthesis and Materials Science

1-Bromo-8-methoxyisoquinoline as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of the bromo and methoxy (B1213986) groups makes this compound a significant precursor for creating intricate molecules. The bromo group, in particular, serves as a highly functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to modern organic synthesis.

The isoquinoline (B145761) scaffold itself is a core component of many biologically active compounds and natural products. studyintaiwan.org this compound acts as a foundational element for constructing more elaborate heterocyclic systems. The bromine atom at the C1 position is amenable to a range of palladium-catalyzed cross-coupling reactions. nih.gov For instance, in Suzuki-Miyaura coupling, the bromo group can be substituted with various boronic acids or esters, allowing for the attachment of other aromatic or heterocyclic rings. wikipedia.orgmt.com This capability enables the synthesis of multi-ring systems with potential applications in medicinal chemistry and pharmaceutical development. semanticscholar.org Similarly, Buchwald-Hartwig amination can be employed to introduce nitrogen-based heterocycles, further expanding the structural diversity of the resulting compounds.

Polycyclic aromatic compounds (PACs) are a class of molecules with significant interest in materials science and as potential therapeutic agents. nih.gov this compound, being a substituted polycyclic aromatic hydrocarbon itself, is a valuable starting material for extending its own π-conjugated system. Through cross-coupling reactions such as the Suzuki or Stille reactions, the bromo substituent can be replaced with aryl or vinyl groups. This process effectively stitches together aromatic units, leading to the formation of larger, planar, or contorted PACs with tailored electronic and photophysical properties. studyintaiwan.orgmdpi.com The development of novel PACs is crucial for applications in fields ranging from organic electronics to the design of DNA-intercalating drugs. nih.gov

The primary value of this compound in organic synthesis lies in its capacity for diversification. The molecule offers multiple sites for modification, allowing chemists to generate a library of derivatives from a single starting material. The bromo group at the C1 position is the most versatile site for introducing new functional groups. Beyond the widely used Suzuki coupling, it can participate in Sonogashira coupling to introduce alkynyl groups or Heck coupling to add vinyl substituents. These reactions are cornerstones of modern synthetic chemistry, enabling precise control over molecular architecture. wikipedia.org Furthermore, the methoxy group at the C8 position can be chemically altered, for instance, through demethylation to a hydroxyl group, which provides a new site for subsequent functionalization like etherification or esterification.

| Reaction Type | Reagent/Catalyst System | Functional Group Introduced at C1 | Resulting Framework |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base | Aryl or Heteroaryl | Biaryl or Heterobiaryl Isoquinolines |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts, Base | Alkynyl | 1-Alkynyl-8-methoxyisoquinolines |

| Buchwald-Hartwig Amination | Amine, Pd Catalyst, Base | Amino (Primary or Secondary) | 1-Amino-8-methoxyisoquinolines |

| Heck Coupling | Alkene, Pd Catalyst, Base | Alkenyl (Vinyl) | 1-Alkenyl-8-methoxyisoquinolines |

Role in the Synthesis of Agrochemical Intermediates

The isoquinoline core is a recognized scaffold in the development of agrochemicals. forecastchemicals.com Compounds containing this heterocyclic system have been explored for potential use as fungicides, herbicides, and insecticides. As a functionalized isoquinoline, this compound serves as a potential starting block for the synthesis of novel agrochemical candidates. Its ability to undergo various coupling reactions allows for the systematic introduction of different chemical groups, which can be used to modulate biological activity and selectivity, key parameters in the design of effective and safe agricultural products.

Potential in Material Science Applications

The field of materials science continuously seeks novel organic molecules with specific functional properties. Substituted N-heterocyclic compounds, such as isoquinoline derivatives, are of particular interest for their potential use in electronic and optical materials. smolecule.combldpharm.com

Incorporation into Organic Electronic Devices (Hypothetical based on related compounds)

While direct studies on the application of this compound in organic electronic devices are not prevalent in the current body of scientific literature, the photophysical properties of structurally similar isoquinoline derivatives suggest a hypothetical potential for its use in this field. Isoquinoline-based materials have garnered attention for their luminescent properties, which are crucial for applications in organic light-emitting diodes (OLEDs).

The core isoquinoline structure, a fusion of a benzene (B151609) and a pyridine (B92270) ring, provides a platform for π-π stacking interactions and electronic delocalization. The introduction of substituents like the methoxy group can modulate the electronic properties and solubility of the molecule. The bromo group, on the other hand, serves as a reactive handle for introducing various functionalities through cross-coupling reactions, allowing for the fine-tuning of the molecule's photophysical characteristics.

Research on related isoquinoline derivatives has shown that their incorporation into OLEDs can lead to devices with promising performance. For instance, certain substituted isoquinolines have been investigated as emitting materials, demonstrating the potential to achieve bright and efficient electroluminescence. nih.govuconn.edu The emission color and efficiency of such devices are highly dependent on the nature and position of the substituents on the isoquinoline core. It is hypothesized that by replacing the bromo group of this compound with various aryl groups through cross-coupling reactions, a library of 1-aryl-8-methoxyisoquinolines could be synthesized. These new compounds could exhibit a range of photophysical properties, potentially leading to the development of novel emitters for OLEDs. The electron-donating methoxy group at the 8-position could influence the energy levels of the frontier molecular orbitals, which is a key factor in determining the emission wavelength and quantum efficiency of an OLED.

Furthermore, aggregation-induced emission (AIE) is a phenomenon observed in some isoquinoline derivatives, where the molecules become highly luminescent in the aggregated state. sioc-journal.cn This property is particularly advantageous for solid-state lighting applications. Hypothetically, functionalization of this compound could lead to molecules exhibiting AIE, making them interesting candidates for the fabrication of highly efficient OLEDs.

The following table summarizes the photophysical properties of some functionalized isoquinoline derivatives, providing a basis for the hypothetical potential of this compound in this field.

| Compound Type | Absorption Maxima (λmax abs, nm) | Emission Maxima (λmax em, nm) | Quantum Yield (ΦF) | Reference |

| 1-(Isoquinolin-3-yl)imidazolidin-2-one | 377 | - | - | sioc-journal.cn |

| N-Methyl-1-(isoquinolin-3-yl)imidazolidin-2-one | 380 | 448 | 0.479 | sioc-journal.cn |

| Pyrrolo[2,3-c]isoquinoline derivatives | ~255, ~345 | ~400 | - | |

| 9-Phenyl-substituted isoquinolinium derivatives | ~440 | 512 | - | researchgate.net |

| 9-(p-Methoxyphenyl)-substituted isoquinolinium derivatives | 452 | 526 | 0.28 | researchgate.net |

| Anthraquinonyl isoquinoline-based Iridium(III) complexes | - | 635 - 649 | - | rsc.org |

| 1,8-Naphthalimide-based isoquinoline-dione | - | 593, 665 | - | nih.gov |

This table presents data for compounds structurally related to this compound to illustrate the potential photophysical properties of its derivatives.

Utility as a Research Tool in Synthetic Methodologies

The presence of a bromine atom at the C-1 position makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The utility of this compound as a research tool lies in its ability to serve as a starting material for the synthesis of a diverse range of functionalized isoquinoline derivatives, which can then be used to explore new synthetic methodologies or as building blocks for complex target molecules.

Several key cross-coupling reactions can be employed using this compound:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-isoquinoline with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net This method is widely used to form new carbon-carbon bonds and would allow for the introduction of a wide variety of aryl or vinyl substituents at the 1-position of the isoquinoline core. The resulting 1-aryl-8-methoxyisoquinolines could be valuable intermediates for the synthesis of biologically active compounds or materials with interesting photophysical properties.